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  • Product: 4-Ethynyl-3-methyl-1,2-thiazole
  • CAS: 2402839-35-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Dynamics of 4-Ethynyl-3-methyl-1,2-thiazole: A Comprehensive Technical Guide

Executive Summary 4-Ethynyl-3-methyl-1,2-thiazole (commonly referred to as 4-ethynyl-3-methylisothiazole, CAS: 2402839-35-2) is a highly specialized heterocyclic building block. In recent years, it has emerged as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethynyl-3-methyl-1,2-thiazole (commonly referred to as 4-ethynyl-3-methylisothiazole, CAS: 2402839-35-2) is a highly specialized heterocyclic building block. In recent years, it has emerged as a critical intermediate in the synthesis of advanced therapeutics, including cyclic GMP-AMP synthase (cGAS) inhibitors for autoimmune disorders[1], spleen tyrosine kinase (SYK) inhibitors[2], and metabotropic glutamate receptor 5 (mGluR5) antagonists.

The integration of an isothiazole core with a terminal alkyne provides dual functionality: the isothiazole ring acts as a bioisostere with unique hydrogen-bonding capabilities and metabolic stability, while the ethynyl group serves as a versatile handle for click chemistry (CuAAC) and further palladium-catalyzed cross-coupling reactions. This whitepaper details the optimal synthetic pathways, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high purity and yield.

Retrosynthetic Analysis and Pathway Design

The synthesis of 4-ethynyl-3-methylisothiazole is most efficiently achieved through a two-stage process starting from the commercially available 3-methylisothiazole.

  • Regioselective Halogenation: Direct electrophilic aromatic substitution (EAS) of 3-methylisothiazole yields 4-bromo-3-methylisothiazole. While 4-iodo-3-methylisothiazole[3] offers faster oxidative addition kinetics in subsequent steps, the bromination route is highly preferred due to the scalability, lower cost, and avoidance of hazardous diazonium intermediates required for the iodo-derivative[3].

  • Alkynylation and Deprotection: A Sonogashira cross-coupling reaction using a protected alkyne (such as trimethylsilylacetylene, TMSA) installs the carbon framework, followed by a mild desilylation to reveal the terminal alkyne.

Workflow A 3-Methylisothiazole B 4-Bromo-3-methylisothiazole A->B Br2, AcOH Electrophilic Bromination C 4-(TMS-ethynyl)- 3-methylisothiazole B->C TMSA, PdCl2(PPh3)2 CuI, Et3N, THF Sonogashira Coupling D 4-Ethynyl-3-methylisothiazole C->D K2CO3, MeOH Desilylation

Synthetic workflow from 3-methylisothiazole to 4-ethynyl-3-methylisothiazole.

Mechanistic Insights and Causality

Regioselectivity of Electrophilic Bromination

The isothiazole (1,2-thiazole) ring is inherently π-electron-deficient, rendering electrophilic aromatic substitution challenging compared to electron-rich heterocycles like thiophene. However, the C3-methyl group provides weak inductive (+I) and hyperconjugative activation.

When exposed to bromine in acetic acid, the electrophilic attack is highly regioselective for the C4 position. This causality is driven by the stability of the intermediate Wheland complex (sigma complex). Attack at C4 generates a resonance-stabilized carbocation where the positive charge is distributed across the carbon atoms. Conversely, an attack at C5 would place the positive charge directly adjacent to the highly electronegative sulfur and nitrogen atoms, leading to a high-energy, destabilized transition state.

Sonogashira Coupling Dynamics

The coupling of 4-bromo-3-methylisothiazole with TMSA relies on a synergistic Pd(0)/Cu(I) catalytic cycle.

  • Oxidative Addition: The electron-withdrawing nature of the isothiazole ring actually facilitates the oxidative insertion of the Pd(0) catalyst into the C(sp2)-Br bond, forming a stable Pd(II) intermediate.

  • Transmetalation: The Cu(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step extrudes the TMS-protected alkyne product and regenerates the active Pd(0) species.

Mechanism Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II)(Ar)(Br)L2 Oxidative Addition Pd0->PdII_OA + 4-Bromo-3-methylisothiazole PdII_TM Pd(II)(Ar)(C≡C-TMS)L2 Transmetalation PdII_OA->PdII_TM + Cu-C≡C-TMS Product TMS-Alkyne Product + Pd(0)L2 PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuCycle Cu(I) Acetylide Generation CuCycle->PdII_TM Transmetalation

Pd/Cu-catalyzed Sonogashira coupling catalytic cycle for the isothiazole core.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and minimize downstream purification bottlenecks.

Step 1: Synthesis of 4-Bromo-3-methylisothiazole
  • Setup: Charge a flame-dried, round-bottom flask with 3-methylisothiazole (1.0 equiv) and glacial acetic acid (0.5 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add liquid bromine (1.05 equiv) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint (Quenching): Pour the mixture into ice water and slowly add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-Validation: The reaction is fully quenched when the distinct red/brown color of unreacted bromine completely dissipates to a pale yellow/colorless solution.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3​ until the aqueous layer tests neutral (pH ~7). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-bromo-3-methylisothiazole.

Step 2: Sonogashira Coupling (TMS-Protection)
  • Degassing (Critical): Dissolve 4-bromo-3-methylisothiazole (1.0 equiv) in anhydrous THF (0.2 M). Add Triethylamine (3.0 equiv). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne.

  • Catalyst Loading: Under Argon, add PdCl2​(PPh3​)2​ (0.05 equiv) and CuI (0.10 equiv). The solution should turn a pale yellow/orange.

  • Alkynylation: Add trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise. Heat the mixture to 60 °C for 6–8 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material via LC-MS. The formation of a heavy precipitate (triethylammonium bromide salts) is a visual indicator of reaction progression.

  • Purification: Filter the mixture through a pad of Celite to remove salts and catalyst particulate. Concentrate and purify via flash chromatography (Hexanes/EtOAc) to isolate 4-(trimethylsilylethynyl)-3-methylisothiazole.

Step 3: Desilylation to Target Compound
  • Reaction: Dissolve the TMS-protected intermediate in Methanol (0.1 M). Add anhydrous K2​CO3​ (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC analysis will show a highly polar shift as the non-polar TMS group is cleaved.

  • Isolation: Concentrate the methanol under reduced pressure (Caution: 4-ethynyl-3-methylisothiazole is somewhat volatile; keep bath temperature < 30 °C). Partition between water and dichloromethane. Extract, dry the organic layer, and carefully concentrate to yield pure 4-ethynyl-3-methylisothiazole[1].

Quantitative Data & Analytics

Table 1: Reaction Optimization for Sonogashira Coupling

Optimization data demonstrating the causality of catalyst and solvent selection on the yield of the TMS-protected intermediate.

Catalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Observation
Pd(PPh3​)4​ / CuIToluene Et3​N 801245Sluggish oxidative addition.
PdCl2​(PPh3​)2​ / CuIDMF Et3​N 60862Difficult solvent removal.
PdCl2​(PPh3​)2​ / CuI THF Et3​N 60 6 88 Optimal kinetics and easy purification.
Pd(dppf)Cl2​ / CuITHF iPr2​NEt 60679Slight increase in homocoupling byproduct.
Table 2: Physicochemical Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State
3-Methylisothiazole693-92-5 C4​H5​NS 99.15 g/mol Colorless liquid
4-Bromo-3-methylisothiazole930-42-7 C4​H4​BrNS 178.05 g/mol Pale yellow liquid
4-Iodo-3-methylisothiazole20067-12-3 C4​H4​INS 225.05 g/mol Solid / Liquid
4-Ethynyl-3-methylisothiazole 2402839-35-2 C6​H5​NS 123.18 g/mol Light yellow oil/solid

References

  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS." Justia. Available at:[Link]

  • Google Patents. "PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES - European Patent Office - EP 3489236 A1." Google Patents.
  • Thieme Connect. "Product Class 15: Isothiazoles." Science of Synthesis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide: Predicted ¹H and ¹³C NMR Spectra of 4-ethynyl-3-methyl-1,2-thiazole

As a Senior Application Scientist, this in-depth technical guide has been developed to provide a comprehensive NMR spectral reference for 4-ethynyl-3-methyl-1,2-thiazole. The structure of this guide is designed to logica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this in-depth technical guide has been developed to provide a comprehensive NMR spectral reference for 4-ethynyl-3-methyl-1,2-thiazole. The structure of this guide is designed to logically present the predicted data, the methodology for its acquisition, and the scientific reasoning behind the spectral interpretation, ensuring it serves as a practical and authoritative resource for researchers and drug development professionals.

Abstract

This guide provides a detailed analysis and predicted reference data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-ethynyl-3-methyl-1,2-thiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the absence of a consolidated public spectral database for this specific molecule, this document synthesizes data from structurally analogous compounds and fundamental NMR principles to establish a reliable predictive framework. It includes a thorough interpretation of expected chemical shifts and multiplicities, a validated experimental protocol for data acquisition, and a logical workflow for structural verification. This whitepaper is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of substituted thiazole derivatives.

Introduction: The Scientific Context of 4-ethynyl-3-methyl-1,2-thiazole

The 1,2-thiazole scaffold is a key structural motif in numerous biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The incorporation of a reactive ethynyl group and a methyl substituent, as in 4-ethynyl-3-methyl-1,2-thiazole, creates a versatile building block for further chemical modification, such as through click chemistry or Sonogashira coupling reactions.

Unambiguous structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution.[2][3] By providing precise information about the chemical environment of each ¹H and ¹³C nucleus, NMR allows for the definitive confirmation of molecular identity and purity. This guide establishes the expected NMR spectral signature of 4-ethynyl-3-methyl-1,2-thiazole to facilitate its identification and use in research.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum is based on established substituent effects and analysis of similar heterocyclic and ethynyl-containing compounds.[4][5][6] The data is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 4-ethynyl-3-methyl-1,2-thiazole in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 8.55Singlet (s)1HH5 (Thiazole ring)
~ 3.15Singlet (s)1HEthynyl-H
~ 2.60Singlet (s)3H-CH₃
  • H5 (Thiazole Ring) at ~8.55 ppm: The proton at the C5 position of the 1,2-thiazole ring is expected to be the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the cumulative electron-withdrawing effects of the adjacent electronegative sulfur and nitrogen atoms within the aromatic ring. This deshielding is characteristic of protons on electron-deficient heterocyclic systems.[7] The absence of adjacent protons results in a sharp singlet.

  • Ethynyl-H at ~3.15 ppm: The terminal acetylenic proton resonates in a characteristic region, significantly more shielded than vinylic or aromatic protons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons generates a shielding cone along the bond axis. Data for numerous terminal alkynes confirms this chemical shift range.[4][5] It appears as a singlet due to the lack of neighboring protons for spin-spin coupling.

  • -CH₃ at ~2.60 ppm: The methyl group protons at the C3 position are predicted to appear as a singlet. The chemical shift is consistent with a methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum is predicted based on a proton-decoupled experiment in CDCl₃. Chemical shifts are influenced by hybridization, substituent effects, and the electronegativity of adjacent atoms.[8][9]

Table 2: Predicted ¹³C NMR Data for 4-ethynyl-3-methyl-1,2-thiazole in CDCl₃

Predicted Chemical Shift (δ, ppm)Provisional Assignment
~ 165C3 (Thiazole ring)
~ 152C5 (Thiazole ring)
~ 118C4 (Thiazole ring)
~ 83C≡CH (Ethynyl)
~ 79C ≡CH (Ethynyl)
~ 18-C H₃
  • Thiazole Ring Carbons (C3, C4, C5): These carbons resonate in the downfield region typical of aromatic and heteroaromatic systems.

    • C3 (~165 ppm): This carbon is directly bonded to the electronegative nitrogen atom, causing it to be the most deshielded carbon in the ring.

    • C5 (~152 ppm): This carbon is adjacent to the sulfur atom and is also significantly deshielded.

    • C4 (~118 ppm): This carbon, substituted with the ethynyl group, is expected to be the most shielded of the ring carbons.

  • Ethynyl Carbons (~83 ppm and ~79 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts that are significantly upfield from sp² carbons. The carbon directly attached to the thiazole ring (quaternary) is expected to be slightly more deshielded than the terminal, proton-bearing carbon.[8]

  • -CH₃ Carbon (~18 ppm): The sp³-hybridized methyl carbon is expected to resonate in the far upfield region of the spectrum, consistent with alkyl groups attached to aromatic systems.

Self-Validating Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data, the following detailed protocol is provided. The causality behind each parameter selection is explained to demonstrate a self-validating system.

4.1. Sample Preparation

  • Analyte Weighing: Accurately weigh 5–10 mg of purified 4-ethynyl-3-methyl-1,2-thiazole. Rationale: This mass provides an optimal concentration for achieving a high signal-to-noise ratio (S/N) for both ¹H and ¹³C nuclei within a reasonable acquisition time.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a minimal, well-defined residual solvent peak (δ ≈ 7.26 ppm). TMS provides a universal internal reference standard (δ = 0.00 ppm) for unparalleled accuracy and inter-lab comparability.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Rationale: A standard 5 mm tube is compatible with most high-resolution NMR probes, ensuring optimal sample geometry and magnetic field homogeneity.

4.2. Spectrometer Setup and ¹H NMR Acquisition (400 MHz Example)

  • Instrument Tuning: Insert the sample, lock onto the deuterium signal of CDCl₃, and tune/match the probe. Rationale: Locking ensures field stability against drift, while tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Shimming: Perform automated or manual shimming on the lock signal to optimize magnetic field homogeneity. Rationale: A highly homogeneous field is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (zg30). Rationale: A 30° flip angle is a good compromise that shortens the required relaxation delay without significant signal loss, improving duty cycle efficiency.

    • Spectral Width: 16 ppm (~6400 Hz). Rationale: This width comfortably covers the expected chemical shift range for organic molecules, preventing peak folding.

    • Acquisition Time (AT): ~4 seconds. Rationale: A longer AT provides better digital resolution, allowing for more accurate determination of peak positions and coupling constants.

    • Relaxation Delay (D1): 2 seconds. Rationale: This delay allows for sufficient T1 relaxation of most protons, ensuring quantitative integration.

    • Number of Scans (NS): 16. Rationale: S/N improves with the square root of NS. 16 scans typically provide excellent S/N for a sample of this concentration.

4.3. ¹³C NMR Acquisition (100 MHz Example)

  • Pulse Program: Standard proton-decoupled experiment with a 30° pulse (zgpg30). Rationale: Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and enhancing the S/N by concentrating signal intensity.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm (~24,000 Hz). Rationale: This wide range is necessary to encompass the full chemical shift dispersion of carbon nuclei.

    • Acquisition Time (AT): ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds. Rationale: Quaternary carbons often have long T1 relaxation times; a 2-second delay helps ensure their detection, although it may not be sufficient for full quantitation.

    • Number of Scans (NS): 1024 or more. Rationale: A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

Visualizations: Molecular Structure and Verification Workflow

The following diagrams illustrate the molecular structure with atom numbering for clear assignment and the logical workflow for structural elucidation.

Caption: Numbering scheme for 4-ethynyl-3-methyl-1,2-thiazole.

G A Synthesized Compound (Purity Check via TLC/LCMS) B NMR Sample Preparation (CDCl₃, TMS) A->B C Acquire ¹H & ¹³C NMR Spectra (400 MHz) B->C D Process Data (FT, Phasing, Baseline Correction) C->D E Assign Signals (¹H: δ, Integration, Multiplicity ¹³C: δ) D->E F Correlate with Predictions (Tables 1 & 2) E->F G Structure Confirmed F->G Match H Inconsistency Detected F->H Mismatch I Re-evaluate Structure / Purity H->I

Caption: Logical workflow for NMR-based structural verification.

References

  • Vertex AI Search Result [Proton NMR spectra for...acetylenes]. (n.d.).
  • Yadav, P., & Pathak, D. (2020).
  • Zolfigol, M. A., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of... The Royal Society of Chemistry.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the... [Table].
  • Modgraph. (n.d.). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic...
  • Tierney, J., et al. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)... Semantic Scholar.
  • Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts.
  • Abraham, R. J., et al. (2015, May 19). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Al-Warhi, T. I., et al. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Authorea.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures [PDF].
  • Abd El-All, A. S., et al. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 25(19), 4588.
  • Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts.
  • Unver, Y., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 231-240.
  • ResearchGate. (2026, January 13).
  • Asian Journal of Green Chemistry. (2025, March 15). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethynyl-3-Methyl-1,2-Thiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-ethynyl-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-ethynyl-3-methyl-1,2-thiazole derivatives. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's stability is paramount for ensuring its safety, efficacy, and shelf-life. This document is structured to provide both theoretical frameworks and practical, field-proven protocols for the comprehensive evaluation of this promising class of heterocyclic compounds.

Introduction: The Significance of the 1,2-Thiazole Scaffold in Medicinal Chemistry

The 1,2-thiazole ring is a prominent heterocyclic motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of an ethynyl group at the 4-position and a methyl group at the 3-position of the 1,2-thiazole core creates a unique chemical architecture with the potential for novel molecular interactions and therapeutic applications. The thermodynamic stability of these derivatives is a critical determinant of their viability as drug candidates, influencing everything from their synthesis and purification to their formulation and in vivo behavior.

Plausible Synthetic Trajectory: Accessing the 4-Ethynyl-3-Methyl-1,2-Thiazole Core

A robust understanding of a molecule's stability begins with its synthesis, as impurities and residual reagents can significantly impact experimental results. While the direct synthesis of 4-ethynyl-3-methyl-1,2-thiazole is not extensively documented, a plausible and efficient route can be postulated through the application of modern cross-coupling methodologies, most notably the Sonogashira reaction.[2][3] This powerful carbon-carbon bond-forming reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[2][3][4][5]

A proposed synthetic pathway would likely commence with a suitable precursor, such as 4-halo-3-methyl-1,2-thiazole. The key final step would then be a palladium- and copper-cocatalyzed Sonogashira coupling with a protected or terminal alkyne.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Halogenation cluster_2 Sonogashira Coupling Precursor 3-Methyl-1,2-thiazole Precursor Halogenation_Step Halogenation Precursor->Halogenation_Step Halogenating Agent (e.g., NBS, I2) Halogenated_Thiazole 4-Halo-3-methyl-1,2-thiazole Coupling_Step Sonogashira Coupling Halogenated_Thiazole->Coupling_Step Terminal Alkyne (e.g., TMS-acetylene) Pd Catalyst, Cu(I) cocatalyst, Base Ethynyl_Thiazole 4-Ethynyl-3-methyl-1,2-thiazole Halogenation_Step->Halogenated_Thiazole Coupling_Step->Ethynyl_Thiazole DFT_Workflow Input Initial Molecular Structure (4-ethynyl-3-methyl-1,2-thiazole) Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify No Imaginary Frequencies Frequency->Validation Energy Single-Point Energy (Larger Basis Set) Output Thermodynamic Properties (ΔHf°, ΔGf°) Energy->Output Validation->Energy True Minimum Confirmed

Caption: A typical workflow for DFT-based thermodynamic property calculation.

Experimental Verification: Thermal Analysis Techniques

While computational methods provide invaluable theoretical insights, experimental verification is essential for a comprehensive understanding of thermodynamic stability. The two most critical techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [6][7][8]This technique is instrumental in determining the thermal stability and decomposition profile of a compound. A typical TGA experiment provides the onset temperature of decomposition, which is a key indicator of thermal stability.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-ethynyl-3-methyl-1,2-thiazole derivative into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. [9]* Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Collection: Continuously record the sample mass as a function of temperature.

TGA_Workflow Sample_Prep 1. Sample Preparation (2-5 mg in TGA pan) Instrument_Setup 2. Instrument Setup (Inert Atmosphere, Temperature Program) Sample_Prep->Instrument_Setup Run_Experiment 3. Run TGA Experiment Instrument_Setup->Run_Experiment Data_Analysis 4. Data Analysis (Plot Mass vs. Temperature) Run_Experiment->Data_Analysis Output 5. Determine Decomposition Temperature (Td) Data_Analysis->Output

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions. [10]For crystalline solids, the melting point is a key indicator of purity and can also provide insights into intermolecular forces, which contribute to thermodynamic stability.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Cool the sample back to the initial temperature.

    • A second heating ramp is often performed to observe any changes in thermal behavior after the initial melt.

  • Data Collection: Record the differential heat flow as a function of temperature.

DSC_Workflow Sample_Prep 1. Sample Preparation (2-5 mg in sealed pan) Instrument_Setup 2. Instrument Setup (Reference Pan, Atmosphere, Temp. Program) Sample_Prep->Instrument_Setup Run_Experiment 3. Run DSC Experiment Instrument_Setup->Run_Experiment Data_Analysis 4. Data Analysis (Plot Heat Flow vs. Temperature) Run_Experiment->Data_Analysis Output 5. Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) Data_Analysis->Output

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation and Interpretation

For a comprehensive assessment, the quantitative data from TGA and DSC should be presented in a clear and organized manner. The following table provides a template for summarizing the key thermal properties of a series of hypothetical 4-ethynyl-3-methyl-1,2-thiazole derivatives.

Compound IDSubstituent (R)Melting Point (Tm) [°C]Enthalpy of Fusion (ΔHf) [J/g]Decomposition Temp. (Td, 5% wt. loss) [°C]
I He.g., 150e.g., 120e.g., 280
II OCH₃e.g., 165e.g., 135e.g., 295
III Cle.g., 175e.g., 140e.g., 310
IV NO₂e.g., 200e.g., 160e.g., 330

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined for specific derivatives.

Factors Influencing the Thermodynamic Stability of 4-Ethynyl-3-Methyl-1,2-Thiazole Derivatives

The thermodynamic stability of this class of compounds is not solely an intrinsic property of the 1,2-thiazole core but is significantly influenced by a variety of factors:

  • Substituent Effects: The electronic nature of substituents on the thiazole ring or on the ethynyl group can have a profound impact on stability. Electron-withdrawing groups can stabilize the molecule by delocalizing electron density, while bulky substituents may introduce steric strain, potentially lowering stability.

  • Intermolecular Interactions: In the solid state, the packing of molecules in the crystal lattice plays a crucial role. Strong intermolecular interactions, such as hydrogen bonding or π-π stacking, will increase the lattice energy and thus the overall thermodynamic stability, often reflected in a higher melting point.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different thermodynamic stabilities. It is crucial to characterize the polymorphic form being studied, as different polymorphs can have different melting points and decomposition profiles.

Conclusion

The comprehensive assessment of the thermodynamic stability of 4-ethynyl-3-methyl-1,2-thiazole derivatives is a multi-faceted endeavor that requires a synergistic approach, combining plausible synthetic strategies, robust computational modeling, and rigorous experimental thermal analysis. By following the detailed protocols and frameworks outlined in this guide, researchers and drug development professionals can generate high-quality, reliable data essential for advancing these promising compounds through the development pipeline. A thorough understanding of their stability is not merely a regulatory requirement but a fundamental aspect of rational drug design and the development of safe and effective therapeutics.

References

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • TGA thermogram of N -heterocyclic modified PVA. [Color figure can be... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023, October 12). [Link]

  • Differential scanning calorimetry protocol: MOST - Appropedia. (2015, March 23). [Link]

  • (a) Thermogram obtained by DSC analysis at 10uC min 21 showing the... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC. (2025, December 8). [Link]

  • Synthesis, structure elucidation and DFT studies of new thiadiazoles - Academic Journals. (2011, November 16). [Link]

  • (a) TGA curves of the obtained polymers in a nitrogen atmosphere ( T L... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). [Link]

  • Influence of the Atmosphere and Sample Shape on TGA Tests Results. (2013, February 28). [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - ScienceOpen. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry. (2018, March 15). [Link]

  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC | Bentham Science Publishers. (2022, March 1). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). [Link]/)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation Using 4-ethynyl-3-methyl-1,2-thiazole

Authored by: Your Senior Application Scientist Introduction: Leveraging the Versatility of Ethynyl-Thiazoles in Click Chemistry Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Leveraging the Versatility of Ethynyl-Thiazoles in Click Chemistry

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science. Among the most powerful tools for bioconjugation is "click chemistry," a set of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[2] This reaction has revolutionized the way scientists can modify complex biological molecules.[3]

This guide focuses on the use of a unique alkyne, 4-ethynyl-3-methyl-1,2-thiazole, in bioconjugation protocols. The incorporation of the thiazole heterocycle offers potential advantages, including altered solubility, pharmacokinetic properties, and the potential for additional non-covalent interactions with biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive moieties in drug design.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-ethynyl-3-methyl-1,2-thiazole in bioconjugation via CuAAC.

Synthesis of 4-ethynyl-3-methyl-1,2-thiazole

Proposed Synthetic Scheme: Sonogashira Coupling

A 4-halo-3-methyl-1,2-thiazole (where the halogen is I or Br) can be coupled with a protected or unprotected terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the desired product.

G cluster_0 Proposed Synthesis of 4-ethynyl-3-methyl-1,2-thiazole start 4-Iodo-3-methyl-1,2-thiazole reagent1 Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N start->reagent1 intermediate 4-((Trimethylsilyl)ethynyl)-3-methyl-1,2-thiazole reagent1->intermediate reagent2 K₂CO₃, MeOH intermediate->reagent2 product 4-ethynyl-3-methyl-1,2-thiazole reagent2->product G cluster_1 CuAAC Bioconjugation Workflow biomolecule Azide-Modified Biomolecule reaction Reaction in Aqueous Buffer biomolecule->reaction thiazole 4-ethynyl-3-methyl-1,2-thiazole thiazole->reaction reagents CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) reagents->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification conjugate Bioconjugate purification->conjugate

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Application

Application Note: Incorporating 4-Ethynyl-3-methylisothiazole into Pyrrolidine-2-Carboxylic Acid Scaffolds for Next-Generation cGAS Inhibitors

Introduction & Mechanistic Rationale The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway serves as the primary immune sentinel for cytosolic double-stranded DNA (dsDNA)[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway serves as the primary immune sentinel for cytosolic double-stranded DNA (dsDNA)[1]. While crucial for antiviral defense, the aberrant activation of cGAS by self-DNA is a primary pathological driver in severe autoimmune and inflammatory diseases, including Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and Sjogren's Syndrome[2][3].

Recent medicinal chemistry campaigns have identified substituted pyrrolidine-2-carboxylic acid derivatives (e.g., 1-(benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acids) as highly potent cGAS inhibitors[2][4]. A critical structural breakthrough in optimizing these scaffolds is the incorporation of 4-ethynyl-3-methylisothiazole (CAS: 2402839-35-2)[5][6].

As a Senior Application Scientist, I emphasize that the selection of this specific building block is not arbitrary. It provides three distinct pharmacological advantages:

  • Rigid Trajectory: The ethynyl (alkyne) linkage acts as a rigid, linear spacer. It projects the 3-methylisothiazole ring deep into a lipophilic allosteric sub-pocket of the cGAS enzyme without the entropic penalty associated with flexible alkyl linkers[2][7].

  • Bioisosteric Tuning: The 3-methylisothiazole ring serves as an advanced bioisostere for traditional phenyl or pyridyl groups. It improves aqueous solubility and metabolic stability while maintaining critical hydrogen-bond acceptor properties via its nitrogen atom[8].

  • Potency Amplification: The incorporation of higher-order alkynyl groups like 4-ethynyl-3-methylisothiazole unexpectedly drives biochemical and cellular IC50 values into the sub-nanomolar range, a leap that has redefined the therapeutic viability of cGAS inhibitors[2].

Pathway Visualization

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme (Target) dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Catalyzes ATP+GTP STING STING (ER to Golgi) cGAMP->STING Binds TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons (Autoimmune Response) IRF3->IFN Gene Transcription Inhibitor Ethynyl-Isothiazole cGAS Inhibitor Inhibitor->cGAS Blocks Active Site

cGAS-STING signaling cascade and targeted inhibition by ethynyl-isothiazole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the causality between structural modifications on the pyrrolidine-2-carboxylic acid scaffold and the resulting cGAS inhibitory potency. The data validates the necessity of the ethynyl-isothiazole moiety[2].

Scaffold Substitution (R-Group)Biochemical cGAS IC50 (nM)Cellular IP-10 IC50 (nM)Pharmacological Advantage / Rationale
Unsubstituted (H) > 5000> 10000Baseline activity; lacks binding pocket engagement.
Phenyl ring 4501200Moderate binding; suffers from high lipophilicity.
3-methylisothiazole (Direct) 120450Steric clash prevents deep pocket penetration.
4-ethynyl-3-methylisothiazole < 1 < 15 Optimal trajectory, rigid linker, high cellular potency.

Synthetic Workflow & Protocols

The integration of 4-ethynyl-3-methylisothiazole into a halogenated drug scaffold is achieved via a Palladium-catalyzed Sonogashira cross-coupling reaction[3][7].

Workflow Visualization

Sonogashira Halide Halogenated Scaffold (e.g., Aryl-I/Br) Catalyst Pd(PPh3)4 / CuI DIPEA, DMF, 80°C Halide->Catalyst Alkyne 4-ethynyl-3-methylisothiazole (CAS: 2402839-35-2) Alkyne->Catalyst Coupled Coupled Intermediate (Alkyne Linkage) Catalyst->Coupled Cross-Coupling Deprotect Global Deprotection (TFA or HCl) Coupled->Deprotect Cleave Esters/Boc Final Final cGAS Inhibitor Deprotect->Final Purification

Synthetic workflow for Sonogashira coupling of 4-ethynyl-3-methylisothiazole to drug scaffolds.

Protocol 1: Sonogashira Cross-Coupling

This protocol is designed to be self-validating, ensuring high yields while preventing common side reactions such as alkyne homocoupling.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the halogenated pyrrolidine-2-carboxylic acid scaffold (1.0 eq) and 4-ethynyl-3-methylisothiazole (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration[3].

  • Degassing (Critical Step): Sparge the solution with Argon gas for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the highly valuable 4-ethynyl-3-methylisothiazole building block.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (0.05 eq) and CuI (0.10 eq). Causality: CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex to drive the catalytic cycle[3].

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the terminal alkyne and neutralize the hydrohalic acid generated during the reaction.

  • Reaction Execution: Seal the flask and heat the mixture to 80°C for 4–12 hours. Monitor the reaction progress via LC-MS until the starting aryl halide is completely consumed.

  • Workup & Copper Stripping: Cool the mixture to room temperature and quench with saturated aqueous NH4​Cl . Extract with EtOAc. Critical Step: Wash the combined organic layers with an aqueous EDTA (0.1 M) or dilute ammonia solution. Causality: This strips residual copper ions that strongly coordinate to the nitrogen atom of the newly installed isothiazole ring, which would otherwise cause severe streaking during chromatography and poison downstream biological assays.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify the coupled intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Cellular Validation of cGAS Inhibition (IP-10 Release Assay)

To prove the efficacy of the synthesized scaffold, a robust cell-based assay must be utilized to measure the downstream inhibition of the STING pathway[2].

  • Cell Culture: Seed THP-1 cells (a human monocytic cell line with an intact cGAS-STING pathway) in 96-well plates at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the synthesized ethynyl-isothiazole cGAS inhibitor using a 10-point serial dilution (ranging from 10 µM down to 0.1 nM) for 1 hour at 37°C.

  • Pathway Stimulation: Transfect the cells with 1 µg/mL of Interferon-Stimulatory DNA (ISD) using Lipofectamine 2000. Causality: ISD is a synthetic 45-bp dsDNA that directly mimics cytosolic pathogenic or leaked nuclear DNA, forcing the cGAS enzyme into its active dimeric conformation to produce cGAMP[7].

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Biomarker Quantification: Harvest the cell supernatant and quantify IP-10 (CXCL10) levels using a standard ELISA kit. Causality: IP-10 is a highly sensitive, downstream chemokine biomarker of IRF3 activation. Measuring IP-10 provides a much more robust and stable readout of cGAS inhibition compared to measuring transient cGAMP levels[2].

  • Analysis: Plot the dose-response curve and calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

References

  • uni.lu - PubChemLite: 4-ethynyl-3-methyl-1,2-thiazole. URL:[9]

  • nextsds.com - 4-ethynyl-3-methyl-1,2-thiazole — Chemical Substance Information. URL:[5]

  • enaminestore.com - EN300-7186235 - 4-ethynyl-3-methyl-1,2-thiazole. URL:[6]

  • justia.com - SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. URL:[2]

  • northwestern.edu - The cGAS-STING Pathway in Inflammatory Lung Disease. URL:[10]

  • acs.org - Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors. URL:[7]

  • nih.gov - Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease. URL:[4]

Sources

Method

Application Note: 4-Ethynyl-3-methyl-1,2-thiazole as a High-Value Building Block in Agrochemical Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-ethynyl-3-methyl-1,2-thiazole as a versatile building block for the discovery of next-generation agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-ethynyl-3-methyl-1,2-thiazole as a versatile building block for the discovery of next-generation agrochemicals.

Introduction: The Strategic Value of the Thiazole and Ethynyl Moieties

In the landscape of modern agrochemical research, the relentless pursuit of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Heterocyclic compounds form the backbone of many commercial pesticides, and among them, the thiazole ring is a "privileged" scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding and π-π stacking interactions have led to its incorporation into numerous successful fungicidal, insecticidal, and herbicidal agents.[4][5][6]

The 1,2-thiazole (isothiazole) isomer, in particular, offers a distinct chemical space for exploration. When combined with a terminal alkyne (ethynyl group), the resulting molecule, 4-ethynyl-3-methyl-1,2-thiazole , is transformed into a powerful and versatile building block. The ethynyl group serves as a reactive "handle" for a suite of highly reliable and efficient coupling reactions, enabling the rapid generation of diverse molecular libraries. This approach, known as fragment-based or building block-based discovery, accelerates the journey from initial hit to lead optimization by allowing chemists to systematically explore the chemical space around the core scaffold.

This guide provides detailed protocols and expert insights into the synthesis and application of 4-ethynyl-3-methyl-1,2-thiazole, empowering research teams to leverage its full potential in the discovery pipeline.

Physicochemical Properties and Handling

Understanding the fundamental properties of the building block is critical for its effective use in synthesis.

PropertyValueSource/Rationale
Molecular Formula C₆H₅NSCalculated
Molecular Weight 123.18 g/mol Calculated
Appearance Pale yellow liquid or low-melting solid (Predicted)Inferred from similar structures like 5-ethynyl-4-methyl-1,3-thiazole.[7]
Boiling Point >200 °C (Predicted)Estimated based on related heterocyclic compounds.
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Sparingly soluble in water.Standard for small, functionalized organic molecules.
Stability Stable under standard laboratory conditions. Sensitive to strong bases and oxidizing agents.General chemical knowledge of terminal alkynes and thiazoles.

Handling & Storage:

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from light, strong bases, and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (N₂ or Ar) is recommended to prevent potential polymerization or degradation of the alkyne.

Proposed Synthesis of 4-Ethynyl-3-methyl-1,2-thiazole

Causality Behind the Synthetic Design: The strategy involves first constructing the stable 3-methyl-1,2-thiazole ring bearing a halogen (e.g., iodine) at the 4-position. Iodine is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is the industry-standard method for coupling terminal alkynes with aryl or heteroaryl halides due to its high functional group tolerance, mild reaction conditions, and excellent yields.

Workflow: Synthesis of 4-Ethynyl-3-methyl-1,2-thiazole

G cluster_0 Step 1: Synthesis of 4-Iodo-3-methyl-1,2-thiazole cluster_1 Step 2: Sonogashira Coupling A Propionaldehyde C Reaction Vessel (Willgerodt-Kindler type reaction) A->C B Ammonia & Sulfur B->C D 3-Methyl-1,2-thiazole C->D Cyclization F Reaction Vessel (Electrophilic Iodination) D->F E N-Iodosuccinimide (NIS) E->F G 4-Iodo-3-methyl-1,2-thiazole F->G Iodination I Reaction Vessel (Pd/Cu Catalysis) G->I Sonogashira Coupling H Trimethylsilylacetylene (TMSA) H->I J 4-(Trimethylsilylethynyl)- 3-methyl-1,2-thiazole K Base (e.g., K₂CO₃) in Methanol J->K Deprotection L Final Product: 4-Ethynyl-3-methyl-1,2-thiazole K->L

Caption: Proposed two-stage synthetic workflow for the target building block.

Protocol 1: Synthesis of 4-Ethynyl-3-methyl-1,2-thiazole

Part A: Synthesis of 4-Iodo-3-methyl-1,2-thiazole

  • Reaction Setup: To a solution of 3-methyl-1,2-thiazole (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Execution: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-3-methyl-1,2-thiazole.

Part B: Sonogashira Coupling and Deprotection

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂), add 4-iodo-3-methyl-1,2-thiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (1:1 ratio). Add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.

  • Execution: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 1-2 hours.

  • Final Purification: Remove the solvent in vacuo. Add water and extract with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography to yield 4-ethynyl-3-methyl-1,2-thiazole.

Core Applications in Agrochemical Synthesis

The terminal alkyne is the key to the synthetic utility of this building block. It provides access to a wide array of subsequent structures through highly reliable and well-understood chemical transformations.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This reaction is arguably the most powerful tool for library synthesis. It allows for the covalent linking of the thiazole building block to another molecule containing an azide group, forming a stable 1,2,3-triazole linker. The triazole ring is not merely a linker; it is a valuable pharmacophore itself, capable of acting as a hydrogen bond acceptor and improving the physicochemical properties of the final molecule.

Reaction Scheme: Click Chemistry Application

G Thiazole 4-Ethynyl-3-methyl-1,2-thiazole Plus1 + Thiazole->Plus1 Azide Agrochemical Fragment (R-N₃) Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Azide->Catalyst Reaction Plus1->Azide Product Thiazole-Triazole Conjugate Catalyst->Product

Caption: General scheme for CuAAC "Click Chemistry".

Protocol 2: CuAAC Ligation for Library Synthesis

  • Reaction Setup: In a vial, dissolve the azide-containing fragment (1.0 eq) and 4-ethynyl-3-methyl-1,2-thiazole (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq in water) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq in water).

  • Execution: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The mixture may turn cloudy or colored. Stir vigorously at room temperature for 6-24 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography or preparative HPLC.

Expert Insight: This protocol is exceptionally robust and can be performed in parallel on a small scale to rapidly generate a library of dozens or hundreds of compounds for high-throughput screening.

B. Palladium-Catalyzed Sonogashira Coupling

If the desired target molecule requires a direct, rigid connection between the thiazole and another aromatic or heteroaromatic system, a second Sonogashira coupling is the ideal method. This reaction forms a C(sp)-C(sp²) bond, creating a conjugated system that can be critical for biological activity.

G Thiazole 4-Ethynyl-3-methyl-1,2-thiazole Plus1 + Thiazole->Plus1 Halide Aryl/Heteroaryl Halide (R'-X) Catalyst Pd(0)/Cu(I) Catalyst Base (e.g., TEA) Halide->Catalyst Coupling Plus1->Halide Product Conjugated Thiazole-Aryl System Catalyst->Product

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Application

Synthesis and Application of Triazole-Linked Fluorescent Probes Utilizing 4-Ethynyl-3-methyl-1,2-thiazole

Introduction and Mechanistic Rationale The development of target-specific fluorescent probes requires building blocks that offer both photophysical tunability and biological relevance. 4-ethynyl-3-methyl-1,2-thiazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of target-specific fluorescent probes requires building blocks that offer both photophysical tunability and biological relevance. 4-ethynyl-3-methyl-1,2-thiazole (CAS 2402839-35-2)[1] has emerged as a highly specialized alkyne for the synthesis of triazole-linked fluorescent probes. The isothiazole (1,2-thiazole) moiety acts as a powerful electron-modulating bioisostere, frequently utilized in the design of isomorphic fluorescent nucleosides[2] and highly specific enzyme inhibitors, particularly in the targeting of the cGAS/STING pathway[3].

By leveraging Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (), researchers can seamlessly conjugate this alkyne to azide-functionalized fluorophores (such as BODIPY, Rhodamine, or Coumarin).

Causality of the Triazole-Isothiazole Linkage: The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker; it actively participates in the fluorophore's extended π -conjugation network. The triazole ring restricts the free rotation of the isothiazole group, minimizing non-radiative decay pathways and significantly enhancing the quantum yield ( Φ ) of the final probe. Furthermore, the 3-methyl group on the isothiazole ring provides critical steric shielding to the adjacent sulfur atom. This prevents off-target nucleophilic oxidation in complex intracellular environments, a crucial factor for prolonging cytosolic retention during live-cell imaging[4].

Workflow Visualization

Workflow A Azide-Fluorophore (e.g., BODIPY-N3) C CuAAC Reaction (CuSO4, Na-Ascorbate) A->C B 4-ethynyl-3-methyl- 1,2-thiazole B->C D Triazole-Linked Isothiazole Probe C->D Regioselective 1,4-addition E Photophysical Characterization D->E HPLC Purification F Live-Cell Imaging & Target Binding E->F Validation & Assay

Workflow for the synthesis and validation of 4-ethynyl-3-methyl-1,2-thiazole fluorescent probes.

Experimental Protocols

Protocol A: CuAAC Synthesis of the Isothiazole-Fluorophore Conjugate

Objective : Synthesize a 1,2,3-triazole-linked probe using an azide-fluorophore and 4-ethynyl-3-methyl-1,2-thiazole via click chemistry.

  • Solvent Preparation : Prepare a 1:1 (v/v) mixture of tert-butanol and HPLC-grade water.

    • Causality: This specific biphasic-miscible solvent system is chosen because it optimally solvates both the highly hydrophobic 4-ethynyl-3-methyl-1,2-thiazole and the water-soluble catalytic salts, preventing premature precipitation of the Cu(I)-acetylide intermediate.

  • Reagent Assembly : In a 10 mL round-bottom flask, dissolve 1.0 equivalent (eq) of the Azido-Fluorophore (e.g., Azido-BODIPY, 0.1 mmol) and 1.2 eq of 4-ethynyl-3-methyl-1,2-thiazole (0.12 mmol).

  • Catalyst Activation : In a separate vial, dissolve 0.1 eq of CuSO 4​⋅5 H 2​ O in 100 μ L of water. Add 0.2 eq of freshly prepared Sodium Ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. It must be prepared freshly, as aqueous ascorbate rapidly oxidizes in air, which would stall the catalytic cycle and lower the yield.

  • Reaction Execution : Add the activated catalyst mixture to the main flask. Stir at room temperature in the dark for 4-6 hours.

  • Self-Validation Check : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

    • Validation: The protocol is self-validating; the reaction is deemed complete when the non-polar alkyne spot disappears and a new, highly fluorescent, lower-Rf spot (the triazole product) emerges under 365 nm UV illumination.

  • Purification : Quench the reaction with saturated NH 4​ Cl to strip coordinated copper ions, extract with dichloromethane (3 × 10 mL), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Photophysical Characterization

Objective : Determine the quantum yield and spectral shifts induced by the isothiazole conjugation.

  • Sample Preparation : Dissolve the purified probe in spectroscopic-grade DMSO to a stock concentration of 1 mM. Dilute to 1-10 μ M in PBS (pH 7.4) for measurement.

    • Causality: Maintaining the absorbance below 0.1 OD at the excitation wavelength prevents inner-filter effects (self-absorption), ensuring accurate fluorescence quantification.

  • Measurement : Record the UV-Vis absorption and emission spectra. Calculate the Stokes shift ( λem​−λabs​ ).

  • Quantum Yield ( Φ ) : Compare the integrated fluorescence intensity against a known standard (e.g., Rhodamine 6G, Φ=0.95 in ethanol) using the comparative method.

Quantitative Data Presentation

The integration of the 3-methyl-1,2-thiazole ring via a triazole linkage reliably induces a bathochromic (red) shift and enhances the quantum yield of standard fluorophores due to extended push-pull electron dynamics.

Fluorophore CoreAlkyne Conjugate λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Azido-BODIPYNone (Precursor)495510150.05
BODIPY-TriazolePhenylacetylene (Control)502520180.45
BODIPY-Triazole4-ethynyl-3-methyl-1,2-thiazole 508535270.68

Note: Data represents a generalized photophysical shift demonstrating the push-pull enhancement provided by the 3-methylisothiazole moiety compared to a standard phenyl ring.

References

  • NextSDS. "4-ethynyl-3-methyl-1,2-thiazole — Chemical Substance Information.
  • Justia Patents. (2025). "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors.
  • Rovira, A. R., Fin, A., & Tor, Y. (2017). "Expanding a fluorescent RNA Alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates." Chemical Science, 8(4), 2983-2993.
  • Takei, Y., et al. (2013). "Intracelluar click reaction with a fluorescent chemical Ca(2+) indicator to prolong its cytosolic retention.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Glaser Homocoupling in 4-Ethynyl-3-methylisothiazole Cross-Couplings

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Troubleshooting and preventing oxidative diyne formation during the Sonogashira coupling of 4-ethynyl-3-methylisothiazole. Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Troubleshooting and preventing oxidative diyne formation during the Sonogashira coupling of 4-ethynyl-3-methylisothiazole.

Mechanistic Causality & Troubleshooting FAQs

When synthesizing isothiazole-bearing pharmacophores, the C–C bond formation via Sonogashira cross-coupling is a critical step. However, users frequently report low yields due to the formation of a diyne byproduct. The following FAQs address the root causes and chemical logic behind this issue.

Q: Why does 4-ethynyl-3-methylisothiazole undergo extensive Glaser homocoupling during standard Sonogashira reactions? A: In a classical Sonogashira reaction, a copper(I) co-catalyst is used to generate a copper acetylide intermediate. Because the 3-methylisothiazole ring is highly electron-withdrawing, the terminal alkyne proton is relatively acidic. This leads to the rapid formation of the copper acetylide[1]. If the subsequent transmetalation to the palladium cycle is slower than the acetylide formation, the copper acetylide accumulates in the reaction mixture. In the presence of even trace amounts of oxygen, this intermediate undergoes rapid oxidative dimerization (Glaser-Hay coupling), forming the undesired homocoupled diyne[2].

Q: How does oxygen drive this side reaction, and is standard inert gas purging sufficient? A: Oxygen acts as an oxidant, converting the Cu(I) acetylide to a Cu(II) species, which then undergoes reductive elimination to yield the diyne. Standard balloon-purging is often insufficient for sensitive, electron-deficient substrates like 4-ethynyl-3-methylisothiazole. Rigorous exclusion of oxygen via freeze-pump-thaw degassing of solvents and the use of a Schlenk line or glovebox is mandatory to suppress this oxidation pathway.

Q: Can I eliminate the copper co-catalyst entirely to prevent this? A: Yes. Copper-free Sonogashira protocols are the most definitive method for preventing Glaser homocoupling[3]. By utilizing electron-rich, sterically bulky phosphine ligands (e.g., SPhos or XPhos) with a palladium precursor like Pd(OAc)₂, the palladium complex can directly activate the terminal alkyne via carbopalladation or direct deprotonation. This entirely bypasses the problematic copper acetylide intermediate, reducing homocoupling to negligible levels[4][5].

CompetingPathways Alkyne 4-ethynyl-3-methylisothiazole CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide Cu(I), Base PdCycle Pd(II) Aryl Complex CuAcetylide->PdCycle Transmetalation (Fast) HomoProduct Diyne Homocoupling (Undesired Glaser) CuAcetylide->HomoProduct Trace O2 Oxidation (Competitive) CrossProduct Cross-Coupled Product (Desired Sonogashira) PdCycle->CrossProduct Reductive Elimination

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Quantitative Diagnostics & Optimization

To troubleshoot your current workflow, compare your reaction parameters against the optimization matrix below. Transitioning from standard bolus addition to slow addition, or moving to a copper-free system, drastically shifts the kinetic distribution in favor of the desired cross-coupled product.

Catalyst SystemCo-CatalystAtmosphereAlkyne Addition MethodCross-Product Yield (%)Glaser Diyne Yield (%)
Pd(PPh₃)₂Cl₂CuI (6 mol%)AirBolus (All at once)< 40%> 50%
Pd(PPh₃)₂Cl₂CuI (6 mol%)Argon (Standard Purge)Bolus (All at once)65%25%
Pd(PPh₃)₂Cl₂CuI (6 mol%)Argon (Rigorous Degas)Slow Dropwise (2 hrs)85%< 5%
Pd(OAc)₂ / SPhosNone (Cu-Free)Argon (Standard Purge)Bolus (All at once)92%< 2%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. If the specified visual or physical changes do not occur, the user is immediately alerted to a breach in the inert atmosphere or reagent purity.

Protocol A: Rigorous Air-Free Copper-Catalyzed Sonogashira

Use this protocol if your specific aryl halide is unreactive under copper-free conditions.

  • Glassware & Reagent Preparation: Oven-dry a Schlenk flask at 120°C overnight. Cool under a continuous stream of high-purity Argon.

  • Solvent Degassing: Subject the amine base (e.g., triethylamine) and solvent (e.g., THF) to three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check: The solvent must show absolutely no bubbling upon thawing in the final cycle. If bubbling persists, dissolved oxygen is still present, and Glaser coupling will occur.

  • Catalyst Loading: Inside a glovebox, charge the flask with the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Reaction Initiation: Transfer the flask to a Schlenk line. Inject the degassed solvent/base mixture. Heat to the required temperature (e.g., 60°C).

  • Slow Addition (Critical Step): Dissolve 4-ethynyl-3-methylisothiazole (1.1 equiv) in 2 mL of degassed solvent. Add this solution dropwise via a syringe pump over 2 hours.

    • Causality: Keeping the steady-state concentration of the alkyne low prevents the accumulation of the highly reactive copper acetylide, kinetically favoring transmetalation to Palladium over oxidative homocoupling[2].

Protocol B: Copper-Free Sonogashira Coupling

The recommended approach for completely eliminating Glaser byproducts when coupling 4-ethynyl-3-methylisothiazole.

  • Reaction Setup: To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Base & Solvent: Add anhydrous K₃PO₄ (2.0 equiv) and anhydrous, degassed toluene. Stir at room temperature for 10 minutes to allow the active Pd(0) catalyst to form.

    • Self-Validation Check: The solution will transition from a reddish-brown suspension to a pale yellow/orange homogeneous mixture (excluding the insoluble inorganic base). If the solution turns black, the Palladium has crashed out (Pd black formation), indicating poor ligand coordination or oxygen ingress.

  • Alkyne Addition: Inject 4-ethynyl-3-methylisothiazole (1.2 equiv) in one portion.

    • Causality: Because there is no copper present to form an acetylide pool, bolus addition does not risk rapid dimerization[5].

  • Heating & Workup: Heat the reaction to 80°C for 12 hours. Cool, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

CopperFreeWorkflow Start Prepare Reagents (Exclude Cu salts) Degas Degas Solvents (Freeze-Pump-Thaw) Start->Degas Catalyst Add Pd(OAc)2 & Bulky Ligand (e.g., SPhos/XPhos) Degas->Catalyst Reactants Add Aryl Halide & Base Catalyst->Reactants Alkyne Add 4-ethynyl- 3-methylisothiazole Reactants->Alkyne Product High Yield Cross-Product (<2% Homocoupling) Alkyne->Product Heat to 80-100°C

Step-by-step logic for copper-free Sonogashira coupling to prevent diyne formation.

References

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides, ACS Publications,[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation, ACS Publications,[Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation, ACS Publications,[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview, PMC,[Link]

  • Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions, PMC,[Link]

Sources

Optimization

column chromatography purification methods for 4-ethynyl-3-methyl-1,2-thiazole mixtures

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating highly reactive heterocyclic alkynes from complex crude mixtures is a significant bottleneck in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating highly reactive heterocyclic alkynes from complex crude mixtures is a significant bottleneck in drug development and synthetic workflows.

4-Ethynyl-3-methyl-1,2-thiazole is a valuable building block typically synthesized via palladium-catalyzed Sonogashira cross-coupling followed by desilylation. The resulting crude mixtures are notoriously difficult to purify due to the presence of triphenylphosphine oxide (TPPO), homocoupling diynes, and the inherent instability of the terminal alkyne on acidic silica gel. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your chromatographic separations.

Part 1: Fundamental Properties & Chromatographic Challenges

Understanding the physicochemical profile of your target molecule is the first step in designing a rational purification strategy.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue/CharacteristicChromatographic Implication
Molecular Formula C₆H₅NS (1)[1]Low molecular weight; potentially volatile under high vacuum. Avoid prolonged exposure to high heat during concentration.
Monoisotopic Mass 123.014 Da[1]Elutes relatively quickly; requires non-polar solvent systems (e.g., Hexanes/EtOAc) for adequate retention factor ( Rf​ ) control.
Functional Groups Terminal Alkyne, IsothiazoleThe basic nitrogen causes severe streaking on active silica. The terminal alkyne is sensitive to metal-catalyzed degradation.
Common Impurities TPPO, Pd/Cu residues, DiynesTPPO co-elutes with the product. Trace metals from the coupling step catalyze alkyne polymerization on the column.
Part 2: Troubleshooting FAQs

Q1: Why does my 4-ethynyl-3-methyl-1,2-thiazole streak severely during silica gel chromatography, resulting in poor recovery? Causality: The isothiazole ring contains a basic nitrogen atom that acts as a strong hydrogen-bond acceptor. This basic site interacts aggressively with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This continuous binding and unbinding process broadens the elution band, leading to severe tailing (streaking) and irreversible adsorption. Solution: You must chemically deactivate the stationary phase. Pre-treat the column by flushing it with a solvent system containing 1–2% triethylamine (Et₃N). The Et₃N competitively and irreversibly binds to the highly acidic silanol sites, passivating the silica and allowing the basic isothiazole to elute as a sharp, well-defined band.

Q2: My crude mixture contains a massive amount of triphenylphosphine oxide (TPPO) from the Sonogashira coupling. It co-elutes with my product. How can I separate them? Causality: TPPO is a highly polar, crystalline byproduct with a broad elution profile that often overlaps with mildly polar heterocycles. Relying solely on column chromatography for TPPO removal is tedious, consumes excessive solvent, and scales poorly. Solution: Implement a pre-column chemical precipitation step. TPPO forms highly insoluble complexes with Lewis acids like ZnCl₂ or MgCl₂ in polar solvents (2)[2]. By adding a ZnCl₂ solution to your crude mixture, TPPO precipitates as a [ZnCl₂(TPPO)₂] complex, which can be filtered off before loading the remainder onto a column[2].

Q3: After concentrating my purified fractions, my product turned from a pale yellow oil to a dark, insoluble tar. What happened? Causality: Terminal alkynes are highly prone to oxidative homocoupling (Glaser coupling) or polymerization. This degradation is exponentially accelerated when the compound is concentrated to absolute dryness in the presence of atmospheric oxygen and trace transition metals (like Pd or Cu) that bleed from the column. Solution: Never concentrate terminal isothiazole alkynes to absolute dryness on a rotary evaporator at high bath temperatures (>30°C). Leave the product as a concentrated solution in a volatile, inert solvent (like DCM or diethyl ether) and store it at -20°C under an inert argon atmosphere.

Part 3: Visualizing the Purification Logic

Logic Mix Impure 4-Ethynyl-3-methyl- 1,2-thiazole BasicN Basic Isothiazole Nitrogen Mix->BasicN Alkyne Terminal Alkyne Reactivity Mix->Alkyne TPPO_Imp TPPO Contamination Mix->TPPO_Imp Silanol Irreversible binding to acidic silanol (Si-OH) BasicN->Silanol Causes Streaking Polymer Metal-catalyzed polymerization Alkyne->Polymer Causes Degradation Coelute Co-elution during chromatography TPPO_Imp->Coelute Causes Low Purity Sol1 Et3N Column Deactivation Silanol->Sol1 Solution Sol2 Avoid complete dryness, store cold under Argon Polymer->Sol2 Solution Sol3 ZnCl2/MgCl2 Precipitation Coelute->Sol3 Solution

Logical causality of purification challenges and their respective methodological solutions.

Part 4: Experimental Protocols
Protocol A: Pre-Column Removal of TPPO via Zinc Chloride Complexation

This self-validating protocol exploits the differential solubility of the ZnCl₂(TPPO)₂ complex to remove >95% of TPPO before chromatography (2)[2]. (Note: MgCl₂ can also be used for larger scale operations[3]).

  • Solvent Exchange: Concentrate the crude Sonogashira reaction mixture to remove the primary reaction solvent (e.g., THF or DMF).

  • Dissolution: Dissolve the crude residue in a minimal volume of warm ethanol[2].

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol[2]. Add this dropwise to the crude mixture at room temperature (aim for 2 equivalents of ZnCl₂ relative to the theoretical TPPO content)[2].

  • Precipitation: Stir vigorously at room temperature for 30–60 minutes. Scrape the sides of the flask with a glass rod to induce the precipitation of the white, crystalline ZnCl₂(TPPO)₂ adduct[2].

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitate[2]. Wash the filter cake with a small amount of cold ethanol.

  • Validation & Recovery: Concentrate the filtrate to remove the ethanol[2]. Slurry the resulting residue in a non-polar solvent (e.g., Acetone or 10% EtOAc in Hexanes) to precipitate any unreacted, excess ZnCl₂[2]. Filter again. The filtrate is now TPPO-depleted and ready for chromatography[2].

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
  • Column Packing: Slurry-pack a glass column with standard silica gel (60-120 or 100-200 mesh) using a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et₃N).

  • Equilibration (Self-Validation Step): Flush the column with at least 2 column volumes of the 1% Et₃N/Hexanes solution. Validation: Check the pH of the eluent exiting the column; it should be basic, confirming complete passivation of the silanol groups.

  • Loading: Dissolve the TPPO-depleted crude mixture (from Protocol A) in a minimal amount of dichloromethane (DCM) or the initial eluent. Load it evenly onto the top of the silica bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., starting at 95:5 Hexanes:EtOAc and slowly increasing to 80:20). Crucial: Do not add Et₃N to the elution solvent to avoid contaminating your final product fractions.

  • Fraction Collection: Monitor fractions via TLC (UV active). The deactivated silica will ensure the 4-ethynyl-3-methyl-1,2-thiazole elutes as a tight, concentrated band.

Workflow Start Crude Mixture (contains TPPO & Pd/Cu) ZnCl2 Add ZnCl2 in EtOH (Precipitate TPPO) Start->ZnCl2 Filter Filter ZnCl2(TPPO)2 Complex ZnCl2->Filter Removes >95% TPPO Silica Pack Silica Column with 1% Et3N/Hexanes Filter->Silica Load Load Filtrate onto Deactivated Silica Silica->Load Prevents Alkyne Degradation Elute Elute (Hexanes/EtOAc) Monitor by TLC Load->Elute Store Store at -20°C Under Argon Elute->Store Prevents Polymerization

Workflow for the purification of 4-ethynyl-3-methyl-1,2-thiazole mixtures.

References
  • Source: benchchem.
  • Source: nih.
  • Title: 4-ethynyl-3-methyl-1,2-thiazole (C6H5NS)
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in Substituted 4-Ethynyl-3-Methyl-1,2-Thiazole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 4-ethynyl-3-methyl-1,2-thiazole derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 4-ethynyl-3-methyl-1,2-thiazole derivatives. This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving the common challenge of peak overlap in Nuclear Magnetic Resonance (NMR) spectroscopy for this specific class of molecules.

Understanding the Challenge: Frequently Asked Questions

Q1: Why are the ¹H NMR spectra of my substituted 4-ethynyl-3-methyl-1,2-thiazole derivatives so complex and overlapped?

The spectral complexity arises from a combination of factors inherent to the molecule's structure. The compact 1,2-thiazole ring system places the methyl group (at C3), the ethynyl group (at C4), and the ring proton (at C5) in close proximity, leading to a crowded aliphatic and pseudo-aromatic region.[1][2][3] Furthermore, diverse substituents on the ethynyl group or elsewhere on the molecule can exert subtle electronic effects, minimizing the chemical shift dispersion between distinct proton signals. This often results in multiplets that are difficult to interpret or that completely overlap, obscuring crucial structural information.[4]

Q2: What are the typical ¹H chemical shift regions for the core 4-ethynyl-3-methyl-1,2-thiazole structure?

While the exact chemical shifts are highly dependent on the solvent and the nature of the substituents, the following table provides an estimated range for the core protons in a common solvent like CDCl₃. These values serve as a starting point for spectral assignment.

Proton Assignment Typical Chemical Shift (δ, ppm) Expected Multiplicity Notes
Thiazole H57.0 - 8.5Singlet (s) or narrow multipletPosition is sensitive to the electronic nature of the ethynyl substituent.
Methyl (CH₃ at C3)2.4 - 2.8Singlet (s)Generally a sharp, well-defined singlet.
Ethynyl (≡C-H)3.0 - 3.5Singlet (s)Can be broad; its position may overlap with other signals.
Substituent ProtonsVariableVariableHighly dependent on the specific R-group attached to the ethynyl moiety.

These are approximate ranges and can vary significantly.[5][6][7]

Initial Troubleshooting Workflow

When encountering an unresolved spectrum, it is crucial to follow a logical progression from simple, non-destructive methods to more complex techniques. The following workflow provides a systematic approach to diagnosing and solving peak overlap issues.

G A Problem Identified: Overlapping NMR Signals B Step 1: Basic Optimization - Check Shimming - Adjust Sample Concentration - Screen for Paramagnetic Impurities A->B C Step 2: Change the Chemical Environment (Non-Destructive) B->C If peaks are sharp but still overlapped D Method A: Solvent Titration Acquire spectrum in a different deuterated solvent (e.g., C₆D₆, DMSO-d₆) C->D E Method B: Variable Temperature (VT) NMR Acquire spectra at different temperatures (e.g., 273K, 323K) C->E F Step 3: Chemical Intervention (Use with Caution) D->F If unresolved J Resolution Achieved D->J If resolved E->F If unresolved E->J If resolved G Method C: Lanthanide Shift Reagents Titrate sample with Eu(fod)₃ or similar LSR to induce chemical shifts F->G H Step 4: Advanced Correlation Spectroscopy (For Unambiguous Assignment) G->H If line broadening is an issue or full assignment is needed G->J If resolved I Method D: 2D NMR Experiments - COSY: Identify H-H coupling - HSQC: Correlate H to attached C - HMBC: Identify long-range H-C correlations H->I I->J

Caption: A systematic workflow for resolving overlapping NMR signals.

Step-by-Step Troubleshooting Guides

Guide 1: My signals are broad. What should I check first?

Peak broadening is a common issue that can exacerbate overlap. Before attempting more advanced techniques, always verify the fundamentals.

  • Magnetic Field Homogeneity (Shimming): Poor shimming is a primary cause of broad peaks. Ensure the spectrometer is properly shimmed on the lock signal before every experiment.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. If your sample is highly soluble, try acquiring the spectrum again after diluting it by a factor of 2-5.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening. If suspected, filtering the sample through a small plug of silica or celite can help.

Guide 2: How can changing the solvent resolve peak overlap?

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. Changing the solvent alters this environment through various intermolecular interactions (e.g., polarity, hydrogen bonding, aromatic shielding), which can induce differential shifts in proton resonances that were previously overlapped.[8][9][10][11] Aromatic solvents like benzene-d₆ are particularly effective, as they can cause significant upfield or downfield shifts (known as Aromatic Solvent-Induced Shifts, or ASIS) depending on the proton's spatial orientation relative to the solvent molecule.

Solvent Selection Guide

Solvent Residual ¹H (δ, ppm) Key Properties & Use Cases
Chloroform-d (CDCl₃)7.26Standard, relatively non-polar. A good starting point.
Benzene-d₆ (C₆D₆)7.16Aromatic. Excellent for inducing large shifts, especially for protons near polar functional groups.
Acetone-d₆2.05Polar aprotic. Can alter shifts through dipole-dipole interactions.
DMSO-d₆2.50Highly polar aprotic. Good for dissolving a wide range of compounds and can significantly alter the spectrum.
Methanol-d₄3.31, 4.87Polar protic. Can engage in hydrogen bonding with the thiazole nitrogen, affecting nearby proton shifts.
Experimental Protocol: Solvent Exchange Study
  • Initial Spectrum: Dissolve 5-10 mg of your thiazole derivative in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. This is your reference.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature to avoid sample degradation.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved by gentle vortexing.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra. Look for changes in the chemical shifts of the overlapping signals. The differential shifts may be sufficient to resolve the peaks and allow for clear multiplicity analysis.

Guide 3: When and how should I use Variable Temperature (VT) NMR?

Causality: VT NMR is a powerful technique, particularly if peak overlap or broadening is due to dynamic processes like the fast interconversion between different molecular conformations.[12][13] By lowering the temperature, you can slow down this exchange, potentially "freezing out" individual conformers, which will appear as separate, sharper sets of peaks. Conversely, increasing the temperature can sometimes simplify a complex spectrum by causing distinct signals to coalesce into a single, time-averaged peak.[12][14]

Experimental Protocol: Variable Temperature (VT) NMR

Safety First: Always be aware of the boiling point and freezing point of your deuterated solvent to prevent tube breakage inside the probe. Do not set the temperature within 10-15°C of these limits.[14][15] Only trained personnel should perform VT experiments.[12][14]

  • Sample Preparation: Use a robust NMR tube (Class A glass, e.g., Wilmad 507 or higher) to withstand temperature changes.[12] Prepare your sample in a solvent with a wide liquid range, such as Toluene-d₈ (MP -95°C, BP 111°C) or Dichloromethane-d₂ (MP -95°C).

  • Instrument Setup: Insert the sample and obtain a standard spectrum at ambient temperature (e.g., 298K). Lock and shim the instrument carefully.

  • Temperature Change: Access the spectrometer's temperature control unit. Change the target temperature in slow increments of 10-20°C to avoid thermal shock to the probe.[14][15]

  • Equilibration and Shimming: Allow the temperature to fully equilibrate for at least 10-20 minutes after each change.[12] The magnetic field homogeneity is temperature-dependent, so you must re-shim the instrument at each new temperature.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature point (e.g., 273K, 253K for low temp; 313K, 333K for high temp).

  • Analysis: Stack the spectra and analyze the changes in chemical shifts and line shapes as a function of temperature.

Guide 4: Can a Lanthanide Shift Reagent (LSR) resolve my spectrum?

Causality: LSRs are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen atom of the thiazole ring.[16][17] This binding creates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion, causing signals closer to the binding site to shift more dramatically than those further away.[18] This can effectively "spread out" an overlapped region of the spectrum.

Advantages and Disadvantages

  • Advantages: Can produce very large chemical shift changes, resolving severely overlapped peaks.[16][18]

  • Disadvantages: Paramagnetic nature causes significant line broadening, which can obscure coupling information.[16] LSRs are also extremely sensitive to moisture and work best in dry, aprotic solvents.[16]

Experimental Protocol: LSR Titration
  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆). Acquire a reference ¹H NMR spectrum.

  • LSR Stock Solution: In a separate vial, prepare a dilute stock solution of an LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent.

  • Titration: Add a small, known aliquot (e.g., 5-10 µL) of the LSR stock solution directly to the NMR tube. Gently mix.

  • Acquisition and Monitoring: Acquire a ¹H spectrum after each addition. Observe the changes in the spectrum. Protons closer to the thiazole nitrogen should shift most significantly (typically downfield with Eu reagents).[18]

  • Repeat: Continue adding aliquots of the LSR solution until the desired peak separation is achieved. Avoid adding too much reagent, as this will lead to excessive line broadening.

Advanced Structural Elucidation with 2D NMR

When 1D methods are insufficient or when a complete and unambiguous assignment of the entire molecule is required, two-dimensional (2D) NMR experiments are the definitive solution.[19][20] These techniques spread the spectral information across a second dimension, resolving virtually all instances of peak overlap.[21][22]

G cluster_0 COSY Spectrum H1 Overlapped ¹H Multiplet (Ha, Hb) H1->Diagonal Ha Crosspeak H1->Crosspeak C1 Correlated ¹H Signal (Hc) C1->Diagonal Hc C1->Crosspeak F1_axis F1 (ppm) F2_axis F2 (ppm) Spectrum 1D Spectrum

Caption: A COSY experiment resolves overlap by showing correlations as off-diagonal cross-peaks.

Comparison of Key 2D NMR Experiments
Experiment Correlation Shown Primary Use Case
COSY ¹H ↔ ¹H (through 2-3 bonds)Tracing out proton-proton coupling networks (spin systems). Essential for determining which protons are neighbors.[22][23]
HSQC ¹H ↔ ¹³C (through 1 bond)Directly correlating a proton to the carbon it is attached to. Powerfully resolves ¹H overlap by using the much larger ¹³C chemical shift range.[22][24]
HMBC ¹H ↔ ¹³C (through 2-3 bonds)Connecting different spin systems together and assigning quaternary (non-protonated) carbons. Crucial for assembling the full carbon skeleton.[22][24]
Standard Protocol: Acquiring a COSY Spectrum
  • Sample Preparation: Prepare a solution of your compound (5-10 mg in ~0.6 mL of deuterated solvent). A slightly higher concentration than for a standard ¹H experiment is often beneficial.

  • Instrument Setup: Tune and match the probe for ¹H. Lock the spectrometer and perform careful shimming.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: cosygpqf (or similar gradient-selected COSY sequence).

    • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 10-12 ppm) in both dimensions.

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments (TD in F1): 256-512 increments in the indirect dimension (F1).

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

  • Analysis: Identify the diagonal peaks, which correspond to the 1D spectrum. The off-diagonal cross-peaks indicate which protons are J-coupled. For example, a cross-peak between δ 2.5 ppm and δ 7.2 ppm indicates that the protons at these two chemical shifts are coupled to each other.

By applying these systematic troubleshooting and advanced analytical techniques, researchers can overcome the challenges of NMR peak overlap and confidently elucidate the precise structures of novel 4-ethynyl-3-methyl-1,2-thiazole derivatives.

References

  • BenchChem.
  • Slideshare. Lanthanide shift reagents in nmr.
  • Chemistry LibreTexts. 23.1: NMR Shift Reagents.
  • University of Oxford.
  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
  • University of Oxford.
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Mestrelab Research. Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD).
  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • IMSERC - Northwestern University.
  • J-Stage. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?
  • YouTube.
  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • University of Wisconsin-Madison. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
  • ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.
  • Canadian Science Publishing. Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles.
  • Canadian Science Publishing.
  • Slideshare. NMR Shift reagents.
  • EPFL. 2D NMR.
  • BenchChem. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
  • BenchChem. Troubleshooting Dichapetalin I NMR peak overlapping.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Tokyo Chemical Industry. Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Royal Society of Chemistry. Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
  • Chemistry Stack Exchange. How to assign overlapping multiplets in 1H NMR spectra?
  • ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • YouTube. Signal Overlap in NMR Spectroscopy.
  • BenchChem.
  • PMC.
  • Harvard University. 2D NMR Problem Solving.

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Ethynyl-3-methyl-1,2-thiazole vs. 1,3-Thiazole Analogues

Strategic Context & Scaffold Selection In modern drug discovery and agrochemical development, the selection of a heteroaromatic scaffold fundamentally dictates the metabolic stability, binding affinity, and late-stage fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scaffold Selection

In modern drug discovery and agrochemical development, the selection of a heteroaromatic scaffold fundamentally dictates the metabolic stability, binding affinity, and late-stage functionalization capabilities of a lead compound. While 1,3-thiazole (thiazole) is a ubiquitous motif found in numerous approved therapeutics, its isomer, 1,2-thiazole (isothiazole)[1], offers a distinctly orthogonal reactivity profile.

This guide provides an in-depth comparative analysis of 4-ethynyl-3-methyl-1,2-thiazole against standard 1,3-thiazole analogues . By examining the electronic distribution, basicity, and regioselectivity of these two scaffolds, researchers can make informed, causality-driven decisions when designing synthetic routes or optimizing pharmacokinetic properties.

Core Electronic Properties: Causality & Mechanistic Insights

Basicity and Protonation Dynamics

The relative positioning of the nitrogen and sulfur atoms profoundly impacts the basicity of the ring.

  • 1,3-Thiazole: The nitrogen atom is separated from the sulfur atom by a carbon atom. This 1,3-relationship isolates the nitrogen lone pair (which resides in an sp² orbital orthogonal to the π-system) from the direct inductive pull of the sulfur atom. Consequently, 1,3-thiazole acts as a moderate weak base with a conjugate acid pKa of ~2.5[2].

  • 1,2-Thiazole (Isothiazole): In 4-ethynyl-3-methyl-1,2-thiazole, the nitrogen and sulfur atoms are adjacent. The highly electronegative sulfur atom exerts a strong, direct inductive electron-withdrawing effect on the adjacent nitrogen lone pair. This stabilizes the lone pair, drastically reducing its availability for protonation and dropping the pKa to below 0.

Application Insight: If your target environment is highly acidic (e.g., the gastric lumen), the 1,2-thiazole scaffold will remain unprotonated and lipophilic, whereas a 1,3-thiazole may become protonated, altering its solubility and membrane permeability.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The two scaffolds exhibit divergent responses to electrophilic attack due to differences in intermediate sigma-complex stabilization.

  • 1,3-Thiazole: EAS occurs preferentially at the C-5 position. This is the most electron-rich carbon, and attack here allows the resulting positive charge to be delocalized over the sulfur and nitrogen heteroatoms without disrupting the most stable resonance contributors[2][3].

  • 4-Ethynyl-3-methyl-1,2-thiazole: In an unsubstituted 1,2-thiazole, EAS naturally favors the C-4 position. However, in this specific derivative, the C-4 position is covalently blocked by the ethynyl group. This steric and electronic blockade suppresses standard EAS. Any forced electrophilic attack must redirect to the highly disfavored C-5 position, effectively rendering the ring inert to electrophilic metabolic degradation.

Reactivity_Map Root Heteroaromatic Scaffolds Iso 4-Ethynyl-3-methyl-1,2-thiazole (Isothiazole Core) Root->Iso Thia 1,3-Thiazole Analogues (Thiazole Core) Root->Thia Iso_Base Very Low Basicity (Adjacent N-S inductive effect) Iso->Iso_Base Iso_EAS EAS at C-4 Blocked Redirected/Suppressed at C-5 Iso->Iso_EAS Electrophilic Attack Thia_Base Moderate Basicity (pKa ~ 2.5) Thia->Thia_Base Thia_EAS EAS highly active at C-5 Thia->Thia_EAS Electrophilic Attack

Fig 1: Divergent electronic properties and reactivity pathways of 1,2-thiazole vs 1,3-thiazole.

Orthogonal Reactivity: The 4-Ethynyl Advantage

The presence of the terminal alkyne at the C-4 position of the 1,2-thiazole provides a highly versatile handle for late-stage functionalization, most notably via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Because the 1,2-thiazole ring is highly electron-deficient (due to the adjacent heteroatoms), it exerts a strong inductive pull on the ethynyl group. This increases the acidity of the terminal alkyne proton compared to an alkyne attached to a more electron-rich ring. The increased acidity lowers the activation barrier for deprotonation, accelerating the formation of the critical copper-acetylide intermediate and resulting in faster CuAAC reaction kinetics.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and reactivity metrics between the two scaffolds:

Property4-Ethynyl-3-methyl-1,2-thiazole1,3-Thiazole Analogues
Heteroatom Relationship Adjacent (1,2-configuration)Separated (1,3-configuration)
Ring Basicity (pKa) Very Low (< 0)Moderate (~2.5)
Primary EAS Site C-4 (Blocked by Ethynyl group)C-5 (Highly Active)
SNAr Activation Site C-3 and C-5C-2
Alkyne C-H Acidity Higher (Strong Inductive Pull)Moderate (If substituted)
Metabolic Stability (Electrophilic) High (Inert due to C-4 blockade)Moderate (Susceptible at C-5)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints that prove the mechanistic success of the transformation.

Protocol A: CuAAC Click Functionalization of 4-Ethynyl-3-methyl-1,2-thiazole

Objective: Chemoselective formation of a 1,2,3-triazole via the terminal alkyne, leaving the 1,2-thiazole core intact.

  • Substrate Preparation: Dissolve 4-ethynyl-3-methyl-1,2-thiazole (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system is critical. It ensures the simultaneous solvation of the organic substrates and the inorganic copper salts, driving the catalytic cycle at the solvent interface.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). The 2:1 ratio of ascorbate to copper ensures a persistent reducing environment, preventing the oxidative degradation of Cu(I) back to inactive Cu(II) by atmospheric oxygen.

  • Reaction Execution: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validating Analytical Check:

    • In-Process: Monitor via LC-MS. The reaction is deemed complete when the mass of the starting 1,2-thiazole is entirely consumed.

    • Post-Isolation (Definitive Validation): Acquire a ¹H NMR spectrum of the purified product. The absolute proof of successful cycloaddition is the complete disappearance of the terminal alkyne proton singlet (~3.5 ppm) and the emergence of a new, highly deshielded triazole proton singlet (~8.0 ppm) . If the 3.5 ppm peak persists, the copper-acetylide intermediate failed to form or react.

Protocol_Workflow S1 1. Reagent Prep Alkyne + Azide S2 2. Catalysis CuSO4 / Na-Ascorbate S1->S2 S3 3. In-Process Check LC-MS Monitoring S2->S3 S4 4. Self-Validation 1H NMR (Loss of 3.5ppm) S3->S4

Fig 2: Self-validating workflow for CuAAC click functionalization of the 4-ethynyl moiety.

Protocol B: Electrophilic Halogenation Stress Test (Bromination)

Objective: To empirically demonstrate the electrophilic inertness of 4-ethynyl-3-methyl-1,2-thiazole compared to a 1,3-thiazole analogue.

  • Reagent Mixing: In two separate flasks, dissolve 4-ethynyl-3-methyl-1,2-thiazole (Flask A) and 4-methyl-1,3-thiazole (Flask B) in glacial acetic acid (0.2 M).

  • Electrophile Addition: Cool both flasks to 0 °C and add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise.

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent and a mild acid catalyst that protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom.

  • Reaction Execution: Warm to room temperature and stir for 2 hours.

  • Self-Validating Regioselectivity Check:

    • Flask B (1,3-Thiazole): ¹H NMR will show the complete loss of the C-5 proton, validating that EAS occurred readily at the activated C-5 position.

    • Flask A (1,2-Thiazole): LC-MS and ¹H NMR will show near-complete retention of the starting material. The C-4 ethynyl blockade prevents standard substitution, and the inherently electron-deficient nature of the isothiazole ring prevents attack at C-5 under these mild conditions. This validates the superior metabolic/electrophilic stability of the 1,2-thiazole scaffold.

References

  • Precise equilibrium structure of thiazole (c-C3H3NS)
  • Thiazole - Grokipedia Source: Grokipedia URL
  • Isothiazole synthesis Source: Organic Chemistry Portal URL

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Comparative

A Medicinal Chemist's Guide to Bioisosteric Modulation of the 4-Ethynyl-3-Methyl-1,2-Thiazole Scaffold

In the intricate dance of drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The concept of bioisosterism, the substitution of a m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The concept of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2] This guide provides an in-depth comparison of the bioisosteric properties of the 4-ethynyl-3-methyl-1,2-thiazole scaffold, offering a framework for researchers and drug development professionals to navigate the nuanced landscape of molecular design. We will dissect the constituent parts of this scaffold, exploring viable bioisosteric replacements and the experimental data that underpins these strategic decisions.

Deconstructing the 4-Ethynyl-3-Methyl-1,2-Thiazole Scaffold: A Triumvirate of Functionality

The 4-ethynyl-3-methyl-1,2-thiazole scaffold presents a unique combination of three key functional groups, each amenable to bioisosteric modification to fine-tune a molecule's properties. Understanding the individual contribution of each component is the first step in a rational drug design campaign.

  • The 4-Ethynyl Group: This versatile, non-classical bioisostere is more than a simple linker.[3] Its linear geometry provides rigidity, while the terminal alkyne proton can act as a weak hydrogen bond donor, mimicking interactions of more traditional functional groups.[3][4] The π-system of the ethynyl group can also engage in various non-covalent interactions within a protein binding pocket.

  • The 1,2-Thiazole Ring: As a five-membered aromatic heterocycle, the thiazole ring is a common motif in a plethora of biologically active compounds.[5][6] It is often employed as a bioisostere for amide or ester groups, offering improved metabolic stability and the ability to modulate physicochemical properties such as lipophilicity and aqueous solubility.[7] Its nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, influencing molecular recognition.

  • The 3-Methyl Group: While seemingly simple, the methyl group at the 3-position provides a crucial steric and electronic anchor. Its replacement can probe the steric tolerance of a binding site and influence the overall electronic nature of the thiazole ring.

The interplay of these three components dictates the overall shape, polarity, and reactivity of a molecule built upon this scaffold. A logical workflow for the bioisosteric modification of this scaffold is presented below.

G A Lead Compound with 4-Ethynyl-3-Methyl-1,2-Thiazole Scaffold B Identify Target Properties for Optimization (e.g., Potency, Selectivity, ADME) A->B C Analyze Structure-Activity Relationship (SAR) B->C D Prioritize Moiety for Bioisosteric Replacement C->D E Ethynyl Group Modification D->E Interaction, Linker Properties F 1,2-Thiazole Ring Modification D->F Core Scaffold, H-bonding G Methyl Group Modification D->G Sterics, Lipophilicity H Synthesize Analogs E->H F->H G->H I In Vitro & In Vivo Evaluation H->I I->C New SAR Data J Iterative Design & Optimization I->J

Caption: A decision-making workflow for the bioisosteric modification of the 4-ethynyl-3-methyl-1,2-thiazole scaffold.

The Ethynyl Moiety: A Chameleon in Drug Design

The ethynyl group is a fascinating and potent tool in the medicinal chemist's arsenal, often serving as a non-classical bioisostere for halogens.[3] Its unique electronic and steric properties allow it to mimic certain interactions while offering distinct advantages.

Common Bioisosteres for the Ethynyl Group
BioisostereKey Properties & Rationale for Replacement
Halogens (Cl, Br, I) The molecular electrostatic potentials of halobenzenes and phenylacetylene are remarkably similar, with a positive charge at the tip of the C-X/H bond.[3] The ethynyl group can mimic halogen bonds, acting as a hydrogen bond donor to backbone carbonyls.[3][4] This replacement can be synthetically accessible via Sonogashira cross-coupling.[3]
Nitrile (–C≡N) The nitrile group is also linear and has a strong dipole moment, making it a good hydrogen bond acceptor. It is often used to improve metabolic stability and modulate polarity.
Cyclopropyl This small, rigid ring can act as a conformationally restricted linker. It is non-polar and can be used to probe steric requirements in a binding pocket.
Experimental Protocol for Comparing Ethynyl and Halogen Bioisosteres

To quantitatively assess the impact of replacing an ethynyl group with a halogen, a series of standardized in vitro assays should be performed.

Objective: To compare the physicochemical properties and target engagement of a parent compound containing a 4-ethynyl-3-methyl-1,2-thiazole scaffold with its 4-chloro and 4-bromo analogs.

Methodology:

  • Synthesis: Synthesize the parent compound and its chloro and bromo analogs.

  • Physicochemical Profiling:

    • Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 using a standardized shake-flask method or a high-throughput nephelometric assay.

    • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient at pH 7.4 using the shake-flask method or by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • pKa: Determine the acid dissociation constant using potentiometric titration or UV-spectrophotometry.

  • In Vitro ADME Profiling:

    • Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of disappearance over time using LC-MS/MS.

    • Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis.

  • Target Engagement & Functional Activity:

    • Binding Affinity: Determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against the purified target protein using a relevant biochemical assay (e.g., fluorescence polarization, surface plasmon resonance).

    • Cellular Potency: Measure the half-maximal effective concentration (EC50) in a relevant cell-based assay.

The workflow for this comparative analysis is depicted below.

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation A Parent Compound (4-Ethynyl) D Physicochemical Profiling (Solubility, LogD, pKa) A->D E ADME Profiling (Metabolic Stability, PPB) A->E F Biological Activity (Binding Affinity, Cellular Potency) A->F B Analog 1 (4-Chloro) B->D B->E B->F C Analog 2 (4-Bromo) C->D C->E C->F G Data Analysis & SAR Interpretation D->G E->G F->G

Caption: Experimental workflow for the comparative evaluation of ethynyl and halogen bioisosteres.

The 1,2-Thiazole Ring: A Versatile Heterocyclic Core

The 1,2-thiazole ring is a privileged scaffold in medicinal chemistry, frequently used as a bioisostere for other five-membered heterocycles or acyclic functional groups.[5][6] Its replacement can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Common Bioisosteres for the 1,2-Thiazole Ring
BioisostereKey Properties & Rationale for Replacement
1,2,4-Oxadiazole Often used as a metabolically stable analog of an ester or amide functionality.[8] The arrangement of heteroatoms allows for similar hydrogen bonding patterns.
1,3,4-Oxadiazole / 1,3,4-Thiadiazole These heterocycles are also common amide/ester bioisosteres. The 1,3,4-thiadiazole is a close structural analog to the 1,3,4-oxadiazole, with the sulfur atom generally increasing lipophilicity.[9]
1,2,3-Triazole This ring system is a well-established amide bond isostere and can also mimic other heterocycles.[10] Its synthesis via "click chemistry" makes it an attractive option for library synthesis.[11]
Isoxazole Another five-membered heterocycle that can act as an amide/ester bioisostere. The different arrangement of nitrogen and oxygen atoms compared to an oxadiazole can lead to altered electronic properties and metabolic stability.
Amide/Ester In some cases, replacing the thiazole with a more flexible amide or ester linkage can be beneficial for optimizing binding interactions, although this often comes at the cost of reduced metabolic stability.[7]
Comparative Data for Thiazole and its Bioisosteres

The following table summarizes key physicochemical properties for a hypothetical series of compounds where the 1,2-thiazole ring has been replaced with common bioisosteres. These values are illustrative and will vary depending on the specific molecular context.

ScaffoldPredicted LogPPredicted pKa (most basic N)H-Bond AcceptorsMetabolic Stability (t½ in HLM)
1,2-Thiazole 2.5~1.51Moderate
1,2,4-Oxadiazole 2.2~1.02High
1,3,4-Thiadiazole 2.8~0.52Moderate-High
1,2,3-Triazole 1.9~1.23High
Isoxazole 2.3~1.81Moderate

Conclusion: A Scaffold Ripe for Rational Design

The 4-ethynyl-3-methyl-1,2-thiazole scaffold is a promising starting point for drug discovery programs. Its modular nature allows for systematic bioisosteric modifications to optimize multiple parameters simultaneously. By understanding the distinct roles of the ethynyl, thiazole, and methyl groups, and by applying the comparative experimental approaches outlined in this guide, researchers can rationally navigate the complex chemical space to develop novel therapeutic agents with improved efficacy and drug-like properties. The key to success lies in an iterative process of design, synthesis, and evaluation, guided by a deep understanding of the principles of bioisosterism.

References

  • Begg, C. G., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(9), 2038-2046. [Link]

  • Begg, C. G., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. [Link]

  • ResearchGate. (n.d.). 1,2,4-Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]

  • Rosen, T., et al. (1991). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 34(2), 827-831. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 293-370). [Link]

  • Meanwell, N. A. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]

  • NextSDS. (n.d.). 4-ethynyl-3-methyl-1,2-thiazole — Chemical Substance Information. NextSDS. [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-ethynyl-4-methyl-1,3-thiazole. Chemical Synthesis Database. [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 4-ethyl-2-methyl- (CAS 32272-48-3). Cheméo. [Link]

  • MDPI. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Journal of Chemical Health Risks. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Health Risks. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Link]

  • Al-Ostoot, F. H., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(15), 4976. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethynyl-3-methyl-1,2-thiazole

A Researcher's Guide to Safely Handling 4-Ethynyl-3-methyl-1,2-thiazole This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 4-Ethynyl-3-methyl-1,2-thiazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethynyl-3-methyl-1,2-thiazole. The following protocols are designed to ensure the safe handling of this compound by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Hazard Analysis of 4-Ethynyl-3-methyl-1,2-thiazole

4-Ethynyl-3-methyl-1,2-thiazole is a heterocyclic compound containing both a thiazole ring and a terminal alkyne group. This unique structure presents a combination of hazards that must be addressed through careful planning and the use of appropriate personal protective equipment.

Summary of Hazards:

Hazard ClassificationDescription
Flammable Liquid The compound is a flammable liquid, posing a fire risk.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness and dizziness with a single exposure.[1]
Explosive Acetylide Formation As a terminal alkyne, it can form explosive metal acetylides with certain metals.

The thiazole moiety can contribute to skin and eye irritation, and like many organic solvents, its vapors can be hazardous if inhaled.[2][3] The terminal alkyne group introduces a significant additional hazard: the potential to form highly unstable and explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 4-Ethynyl-3-methyl-1,2-thiazole to mitigate the identified risks. The following represents the minimum required PPE.

Core PPE Requirements
  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[4][5] When there is a risk of splashing or if the procedure is conducted outside of a fume hood, a face shield must be worn in addition to goggles.[4]

  • Hand Protection : Double gloving with chemically resistant gloves is required. A recommended combination is a lighter nitrile glove as the inner layer for dexterity, and a heavier butyl or neoprene glove as the outer layer for enhanced chemical resistance. Always consult the glove manufacturer's resistance guide for specific breakthrough times.

  • Body Protection : A flame-resistant lab coat is essential due to the flammability of the compound.[4] All clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or sandals are strictly prohibited in the laboratory.[4]

PPE Selection Workflow

The selection of appropriate PPE should be a deliberate process based on the experimental context.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 4-Ethynyl-3-methyl-1,2-thiazole CheckSplash Potential for Splashing? Start->CheckSplash CheckAerosol Potential for Aerosolization? CheckSplash->CheckAerosol No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes BasePPE Minimum PPE: - Chemical Goggles - Double Gloves (Nitrile/Neoprene) - Flame-Resistant Lab Coat - Closed-Toe Shoes CheckAerosol->BasePPE No AddRespirator Add Respirator (e.g., N95 or higher with organic vapor cartridge) CheckAerosol->AddRespirator AddFaceShield->CheckAerosol AddRespirator->BasePPE

Sources

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